![molecular formula C10H9ClFN3O B14923369 3-(4-chloro-3-fluorophenoxy)-1-methyl-1H-pyrazol-4-amine](/img/structure/B14923369.png)
3-(4-chloro-3-fluorophenoxy)-1-methyl-1H-pyrazol-4-amine
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Overview
Description
3-(4-chloro-3-fluorophenoxy)-1-methyl-1H-pyrazol-4-amine is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound features a pyrazole ring substituted with a 4-chloro-3-fluorophenoxy group and a methyl group, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chloro-3-fluorophenoxy)-1-methyl-1H-pyrazol-4-amine typically involves the reaction of 4-chloro-3-fluoroaniline with 1-methyl-1H-pyrazol-4-amine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques such as recrystallization and chromatography is common to achieve high purity levels required for various applications.
Chemical Reactions Analysis
Types of Reactions
3-(4-chloro-3-fluorophenoxy)-1-methyl-1H-pyrazol-4-amine can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro and fluoro positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
While a comprehensive article with detailed data tables and case studies focusing solely on the applications of "3-(4-chloro-3-fluorophenoxy)-1-methyl-1H-pyrazol-4-amine" is not available within the provided search results, the information present allows for the compilation of its properties, related compounds, and potential applications in chemical synthesis.
Chemical Information
- IUPAC Name: While not explicitly stated in the search results, the compound is "this compound" .
- CAS Numbers: Two related CAS numbers are available:
- Molecular Formula: C10H9ClFN3O
- Molecular Weight: 241.65
- Purity: Available with 95% purity .
- Related Compounds: AstaTech Inc. also lists "this compound HYDROCHLORIDE" .
Potential Applications and Context
- Agrochemicals and Pharmaceuticals: Trifluoromethylpyridine (TFMP) derivatives, which share some structural similarities, are used in crop protection and pharmaceutical industries .
- Key Intermediate: TFMP derivatives are key compounds and intermediates in synthesizing agrochemicals and pharmaceuticals .
- Insecticides: Optimization of chemical structures has found that 6-(trifluoromethyl)pyridine moieties can show excellent insecticidal activity .
- Herbicides: Pyroxsulam, an ALS-inhibiting herbicide used in cereal crops, contains a trifluoromethyl-pyridine substructure .
Note: It is important to note the presence of isomers, such as "3-(3-Chloro-4-fluorophenoxy)-1-methyl-1H-pyrazol-4-amine," which have a different arrangement of chlorine and fluorine atoms on the phenoxy ring . These isomers may have differing properties and applications.
Mechanism of Action
The mechanism of action of 3-(4-chloro-3-fluorophenoxy)-1-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chloro-3-fluorophenoxy)acetic acid
- 3-phenoxy-4-(3-trifluoromethylphenyl)pyridazines
Uniqueness
Compared to similar compounds, 3-(4-chloro-3-fluorophenoxy)-1-methyl-1H-pyrazol-4-amine stands out due to its unique combination of a pyrazole ring with chloro and fluoro substituents, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
3-(4-Chloro-3-fluorophenoxy)-1-methyl-1H-pyrazol-4-amine, also known by its CAS number 1431967-81-5, is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, cytotoxicity, and other relevant pharmacological effects.
Chemical Structure and Properties
The compound has the following chemical formula:
- Molecular Formula : C10H9ClFN3O
- Molecular Weight : 278.11 g/mol
Its structure features a pyrazole ring substituted with a chlorofluorophenoxy group, which is critical for its biological activity.
Antimicrobial Activity
Recent studies have demonstrated the antimicrobial potential of pyrazole derivatives, including this compound. In vitro evaluations have shown significant activity against various pathogens.
Table 1: Antimicrobial Activity Data
Compound | MIC (μg/mL) | MBC (μg/mL) | Active Against |
---|---|---|---|
This compound | 0.22 - 0.25 | Not specified | Staphylococcus aureus, Staphylococcus epidermidis |
In a study assessing various pyrazole derivatives, this compound exhibited minimum inhibitory concentrations (MICs) ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis, indicating potent antibacterial activity .
Cytotoxicity and Anticancer Potential
The biological activity of this compound extends to potential anticancer effects. Pyrazole derivatives have been explored for their ability to inhibit cancer cell proliferation through various mechanisms.
Case Study: Cytotoxic Effects
In vitro studies have revealed that certain pyrazole derivatives exhibit cytotoxicity against cancer cell lines. For instance, compounds similar to this compound were tested for their ability to inhibit cell growth in various tumor models, showing promising results in inhibiting cell proliferation and inducing apoptosis .
The mechanisms underlying the biological activity of this compound may involve:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cellular processes.
- Disruption of Cellular Signaling : The presence of the pyrazole moiety may interfere with signaling pathways critical for tumor growth and survival.
Properties
Molecular Formula |
C10H9ClFN3O |
---|---|
Molecular Weight |
241.65 g/mol |
IUPAC Name |
3-(4-chloro-3-fluorophenoxy)-1-methylpyrazol-4-amine |
InChI |
InChI=1S/C10H9ClFN3O/c1-15-5-9(13)10(14-15)16-6-2-3-7(11)8(12)4-6/h2-5H,13H2,1H3 |
InChI Key |
NBKAPIIPULLYGQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=N1)OC2=CC(=C(C=C2)Cl)F)N |
Origin of Product |
United States |
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